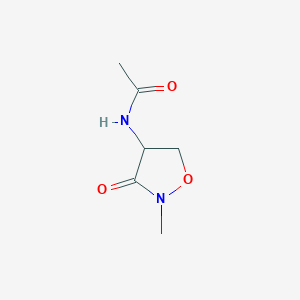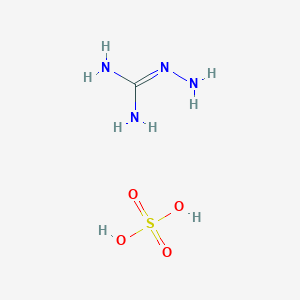
Phedrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylhydrazine (Phedrazine) is a chemical compound that has been widely used in scientific research for over a century. It is a colorless to pale yellow liquid with a strong odor and is highly reactive with other chemicals. Phedrazine has been used in various scientific applications, including the synthesis of pharmaceuticals, dyes, and explosives.
Mechanism Of Action
Phedrazine is a highly reactive chemical compound that can react with a variety of other chemicals. It is a strong reducing agent and can react with oxidizing agents, such as nitric acid, to form various products. Phedrazine can also react with aldehydes and ketones to form hydrazones, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.
Biochemical And Physiological Effects
Phedrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Phedrazine has also been shown to have mutagenic and carcinogenic effects in animal studies. Additionally, Phedrazine has been shown to have neurotoxic effects, which can lead to central nervous system dysfunction.
Advantages And Limitations For Lab Experiments
Phedrazine has several advantages for use in lab experiments. It is a highly reactive chemical compound that can be used as a reagent in a variety of chemical reactions. Additionally, it is relatively inexpensive and readily available. However, Phedrazine has several limitations for use in lab experiments. It is a highly toxic chemical compound that can be hazardous to handle. Additionally, it can react violently with other chemicals, which can lead to dangerous situations.
Future Directions
For the use of Phedrazine in scientific research include the synthesis of novel antitumor agents, the development of new azo dyes, and the development of new explosives.
Synthesis Methods
Phedrazine can be synthesized through several methods, including the reaction of hydrazine with benzene, the reaction of hydrazine with aniline, and the reaction of hydrazine with phenylhydrazine. The most commonly used method for the synthesis of Phedrazine is the reaction of hydrazine with benzene. The reaction is exothermic and requires careful control of temperature and pressure.
Scientific Research Applications
Phedrazine has been used in various scientific research applications, including the synthesis of pharmaceuticals, dyes, and explosives. It has been used as a reagent in the synthesis of antitumor agents, such as pyrazoloacridine and pyrazolopyrimidines. Phedrazine has also been used as a starting material for the synthesis of azo dyes, which are widely used in the textile industry. Additionally, Phedrazine has been used in the synthesis of explosives, such as hexanitrostilbene.
properties
CAS RN |
101-30-4 |
|---|---|
Product Name |
Phedrazine |
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
InChI Key |
XJNCXQWJMJWBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Other CAS RN |
101-30-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)


